molecular formula C8H4BrNO3 B6247048 3-bromofuro[2,3-c]pyridine-5-carboxylic acid CAS No. 478149-27-8

3-bromofuro[2,3-c]pyridine-5-carboxylic acid

Cat. No. B6247048
CAS RN: 478149-27-8
M. Wt: 242
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromofuro[2,3-c]pyridine-5-carboxylic acid is a chemical compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 . It is a derivative of pyridinecarboxylic acid .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromofuro[2,3-c]pyridine-5-carboxylic acid involves the bromination of furo[2,3-c]pyridine-5-carboxylic acid followed by cyclization to form the desired product.", "Starting Materials": [ "Furo[2,3-c]pyridine-5-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve furo[2,3-c]pyridine-5-carboxylic acid in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: Add sodium acetate to the reaction mixture to neutralize the formed hydrogen bromide.", "Step 4: Add hydrogen peroxide to the reaction mixture to oxidize any unreacted bromine.", "Step 5: Heat the reaction mixture to reflux for several hours to complete the bromination reaction.", "Step 6: Cool the reaction mixture and filter the precipitated product.", "Step 7: Wash the product with water and dry it under vacuum.", "Step 8: Cyclize the brominated product by heating it with a catalytic amount of acid to form 3-bromofuro[2,3-c]pyridine-5-carboxylic acid.", "Step 9: Purify the product by recrystallization or column chromatography." ] }

CAS RN

478149-27-8

Product Name

3-bromofuro[2,3-c]pyridine-5-carboxylic acid

Molecular Formula

C8H4BrNO3

Molecular Weight

242

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.